(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Description
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H27N5O4S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound , due to its complex structure involving pyridazin-3-yl and piperidin-4-yl groups, is likely to be involved in intricate chemical syntheses and reactions. Studies on similar structures have led to the development of various synthetic routes and reactions, contributing to the field of organic chemistry and drug development.
For instance, research has demonstrated the synthesis of complex molecules through multistep reactions, such as the Bohlmann-Rahtz heteroannulation, which is a method used to construct pyridine rings. This approach has been applied to synthesize derivatives of sulfomycinamate, a compound related to thiopeptide antibiotics, showcasing the utility of such structures in antibiotic development (Bagley et al., 2005).
Another example is the synthesis of novel derivatives through condensation reactions, which are pivotal in creating various heterocyclic compounds with potential therapeutic applications. Such reactions have been used to create styryl derivatives and pyridazinone compounds, highlighting the versatility of pyridazin-3-yl structures in synthesizing new chemical entities with possible pharmacological properties (El-Gaby et al., 2003).
Molecular Structure and Characterization
The detailed molecular structure and characterization of compounds containing pyridazin-3-yl and piperidin-4-yl moieties are crucial for understanding their chemical properties and potential applications. Research has led to the identification of unique structural features, such as intramolecular hydrogen bonds, which can influence the chemical behavior and reactivity of such compounds. These findings are important for designing molecules with desired properties and for understanding their interactions at the molecular level (Saldías et al., 2020).
Application in Drug Development
Compounds with pyridazin-3-yl and piperidin-4-yl groups have been explored for their potential in drug development, particularly as inhibitors or antagonists for specific receptors. For instance, research into cannabinoid receptor antagonists has utilized similar structures to design potent and selective compounds, contributing to the development of new therapeutic agents (Shim et al., 2002).
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4S/c1-20(2)15-4-5-16(19-18-15)26-14-8-9-21(12-14)17(23)13-6-10-22(11-7-13)27(3,24)25/h4-5,13-14H,6-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYPHUNEORDDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.